3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound It belongs to the class of oxazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring and the aromatic substituents may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
The presence of the 2-ethylphenyl group in 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide distinguishes it from other similar compounds. This substitution may influence its chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-4-13-7-5-6-8-16(13)21-20(23)19-12-17(22-26-19)15-11-14(24-2)9-10-18(15)25-3/h5-11,19H,4,12H2,1-3H3,(H,21,23) |
InChI Key |
GQEMEOWGGGHPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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